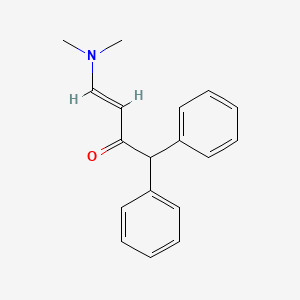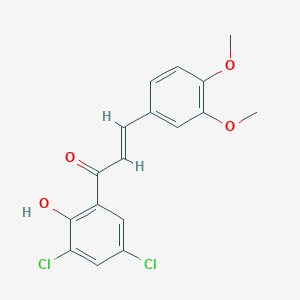
(2E)-1-(3,5-dichloro-2-hydroxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (2E)-1-(3,5-dichloro-2-hydroxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one is a synthetic organic molecule characterized by its unique structure, which includes dichloro and dimethoxy functional groups
准备方法
Synthetic Routes and Reaction Conditions
-
Aldol Condensation: : One common method for synthesizing this compound involves an aldol condensation reaction between 3,5-dichloro-2-hydroxybenzaldehyde and 3,4-dimethoxyacetophenone. The reaction typically requires a base such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium. The reaction is carried out under reflux conditions to facilitate the formation of the enone structure.
-
Claisen-Schmidt Condensation: : Another approach is the Claisen-Schmidt condensation, which also involves the reaction of the same starting materials. This reaction can be catalyzed by bases like sodium ethoxide or potassium tert-butoxide in ethanol or methanol.
Industrial Production Methods
In an industrial setting, the synthesis of (2E)-1-(3,5-dichloro-2-hydroxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.
化学反应分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups. Common oxidizing agents include potassium permanganate and chromium trioxide.
-
Reduction: : Reduction reactions can target the enone moiety, converting it into a saturated ketone. Sodium borohydride and lithium aluminum hydride are typical reducing agents used for this purpose.
-
Substitution: : The dichloro groups in the aromatic ring can participate in nucleophilic aromatic substitution reactions. Reagents such as sodium methoxide or ammonia can replace the chlorine atoms with methoxy or amino groups, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol, ammonia in ethanol.
Major Products
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of saturated ketones.
Substitution: Formation of methoxy or amino derivatives.
科学研究应用
Chemistry
In organic synthesis, (2E)-1-(3,5-dichloro-2-hydroxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one serves as a versatile intermediate for the synthesis of more complex molecules. Its enone structure makes it a valuable building block for constructing various heterocyclic compounds.
Biology
The compound has shown potential as a bioactive molecule with antimicrobial and antifungal properties. It can inhibit the growth of certain bacterial and fungal strains, making it a candidate for developing new antimicrobial agents.
Medicine
In medicinal chemistry, this compound is being investigated for its potential anti-inflammatory and anticancer activities. Its ability to modulate specific biological pathways makes it a promising lead compound for drug development.
Industry
In the material science industry, the compound can be used as a precursor for synthesizing polymers and other advanced materials with specific properties, such as enhanced thermal stability and conductivity.
作用机制
The biological activity of (2E)-1-(3,5-dichloro-2-hydroxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one is primarily attributed to its ability to interact with cellular proteins and enzymes. It can inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). Additionally, it can induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial function.
相似化合物的比较
Similar Compounds
(2E)-1-(3,5-dichloro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one: Lacks the dimethoxy groups, which may affect its biological activity and solubility.
(2E)-1-(3,5-dichloro-2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one: Contains only one methoxy group, potentially altering its reactivity and interaction with biological targets.
Uniqueness
The presence of both dichloro and dimethoxy groups in (2E)-1-(3,5-dichloro-2-hydroxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one imparts unique chemical and biological properties. These functional groups enhance its reactivity in synthetic applications and its ability to interact with multiple biological targets, making it a versatile compound in various research fields.
属性
IUPAC Name |
(E)-1-(3,5-dichloro-2-hydroxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2O4/c1-22-15-6-4-10(7-16(15)23-2)3-5-14(20)12-8-11(18)9-13(19)17(12)21/h3-9,21H,1-2H3/b5-3+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPEIPANLZQDSPF-HWKANZROSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)C2=C(C(=CC(=C2)Cl)Cl)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)C2=C(C(=CC(=C2)Cl)Cl)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(3-Methyl-1,2,4-oxadiazol-5-yl)ethyl]prop-2-enamide](/img/structure/B2375667.png)
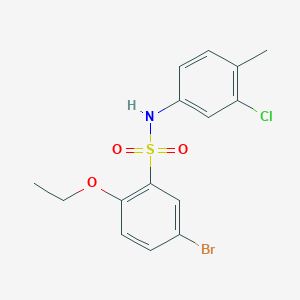
![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2375670.png)
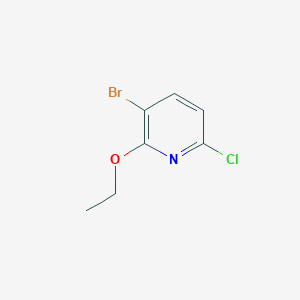
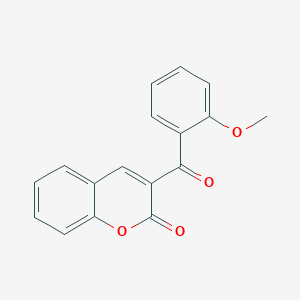
![(Z)-4-(benzo[d][1,3]dioxol-5-yl)-N'-(naphthalen-1-yl)thiazole-2-carbohydrazonoyl cyanide](/img/structure/B2375673.png)
![N'-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]propanehydrazide](/img/structure/B2375674.png)
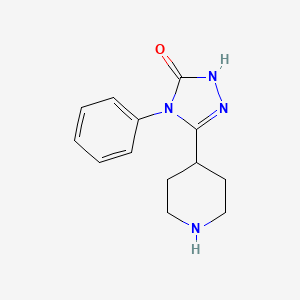
![N-(1,3-dimethyl-1H-pyrazol-5-yl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2375677.png)
![N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide](/img/structure/B2375678.png)
![7-(4-oxo-4-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)butyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/new.no-structure.jpg)
![1-(5-chloro-2-methoxyphenyl)-4-{1-[2-(4-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2375680.png)
